ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate
Description
Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate is an indole derivative with a complex substitution pattern. Its structure includes:
- 1-ethyl and 2-methyl groups on the indole nitrogen and adjacent carbon, respectively.
- A 5-{[(4-methylphenoxy)acetyl]oxy} substituent, comprising a phenoxyacetyl ester linked to a para-methylphenyl group.
- An ethyl ester at position 2.
Properties
Molecular Formula |
C23H25NO5 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 1-ethyl-2-methyl-5-[2-(4-methylphenoxy)acetyl]oxyindole-3-carboxylate |
InChI |
InChI=1S/C23H25NO5/c1-5-24-16(4)22(23(26)27-6-2)19-13-18(11-12-20(19)24)29-21(25)14-28-17-9-7-15(3)8-10-17/h7-13H,5-6,14H2,1-4H3 |
InChI Key |
GICBROVJNZLGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=CC=C(C=C3)C)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The indole skeleton is typically constructed via the Fischer indole synthesis or Larock indole synthesis . For this compound, a modified Fischer approach is employed:
N1-Alkylation
C2-Methylation
C3-Esterification
-
Procedure :
Synthesis of (4-Methylphenoxy)Acetyl Chloride
Preparation of (4-Methylphenoxy)Acetic Acid
-
Starting material : 4-Methylphenol and chloroacetic acid.
-
Reaction :
-
4-Methylphenol (1 equiv), chloroacetic acid (1.2 equiv), K₂CO₃ (2 equiv) in DMF.
-
Heated at 100°C for 6 h.
-
Yield : 85–90%.
-
Chlorination to Acyl Chloride
-
Reagents : Thionyl chloride (SOCl₂).
-
Conditions :
-
(4-Methylphenoxy)acetic acid (1 equiv) dissolved in SOCl₂ (5 equiv) at 0°C.
-
Stirred for 2 h, followed by rotary evaporation.
-
Yield : 94%.
-
Esterification of the 5-Hydroxy Group
Direct Acylation
-
Reagents : (4-Methylphenoxy)acetyl chloride (1.2 equiv), triethylamine (TEA, 1.5 equiv) in dichloromethane (DCM).
-
Procedure :
-
The 5-hydroxyindole intermediate is dissolved in DCM.
-
TEA is added, followed by dropwise addition of (4-methylphenoxy)acetyl chloride at 0°C.
-
Stirred at room temperature for 12 h.
-
Workup : Washed with 5% NaHCO₃, dried over MgSO₄, and purified via column chromatography (hexane/ethyl acetate 4:1).
-
Yield : 75–80%.
-
Alternative Coupling Method
Optimization and Challenges
Regioselectivity in Alkylation
Esterification Side Reactions
-
Issue : Acyl migration or hydrolysis.
-
Mitigation : Conduct reactions under anhydrous conditions with molecular sieves.
Purification
Comparative Data Table
Chemical Reactions Analysis
Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert esters to alcohols.
Scientific Research Applications
Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and testing.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate involves its interaction with various molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The specific pathways and targets would depend on the biological context, such as inhibiting viral replication or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1,2-dimethyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate ()
- Key Differences: Position 1: Methyl (vs. ethyl in the target compound). Position 5: 4-Methylbenzoyloxy (carbonyl-linked benzoyl group) vs. phenoxyacetyloxy (ether-linked acetyl group).
- Impact: The benzoyloxy group in the analog is less polar and more electron-withdrawing than the phenoxyacetyloxy group, which may reduce solubility but enhance stability against hydrolysis .
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid; )
- Key Differences: Position 3: Acetic acid (vs. ethyl ester in the target compound). Position 5: Methoxy (electron-donating) vs. phenoxyacetyloxy (electron-neutral/polar). Position 1: 4-Chlorobenzoyl (electron-withdrawing) vs. ethyl.
- Impact :
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide ()
- Key Differences: Position 2: Carboxamide (rigid planar group) vs. ethyl ester. Position 5: Fluoro substituent (strong electron-withdrawing) vs. phenoxyacetyloxy.
- Impact :
(3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate ()
- Key Differences :
- Position 1 : 4-Chlorobenzoyl (electron-withdrawing) vs. ethyl.
- Position 3 : Acetate ester linked to 3-chlorophenyl vs. ethyl ester.
- The target compound’s ethyl ester and phenoxyacetyl group may offer better aqueous solubility .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s phenoxyacetyloxy group may require multi-step synthesis, similar to methods in (e.g., esterification under reflux with sodium ethoxide) .
- Physicochemical Properties: The phenoxyacetyloxy group increases polarity (logP ~3.5 estimated) compared to benzoyloxy analogs (logP ~4.2), suggesting better solubility . IR spectra would show carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1250 cm⁻¹ (ether), distinguishing it from benzoyloxy derivatives .
- Biological Activity: The ethyl ester at position 3 may serve as a prodrug, analogous to indomethacin’s carboxylic acid . The phenoxyacetyl group’s ether linkage could reduce enzymatic degradation compared to ester-linked substituents .
Biological Activity
Ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features an indole core structure, which is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals. The specific substitutions on the indole core, including an ethyl group, a methyl group, and a methoxyphenoxy moiety, contribute to its unique chemical properties and potential biological activities.
| Structural Features | Description |
|---|---|
| Indole Core | Bicyclic structure with a fused benzene and pyrrole ring |
| Ethyl Group | Enhances lipophilicity and potential receptor interactions |
| Methoxyphenoxy Group | May increase binding affinity with biological targets |
Pharmacological Activities
Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects:
- Anti-inflammatory Activity : Compounds in the indole family have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition can reduce inflammation and pain.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including modulation of cell cycle progression and activation of caspases.
- Antimicrobial Effects : Similar indole derivatives have demonstrated activity against a range of microorganisms, suggesting potential applications in treating infections.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes by mimicking natural substrates. This is crucial for its anti-inflammatory and anticancer activities.
- Receptor Modulation : Interaction studies have indicated potential binding to receptors involved in neurotransmission and inflammation, such as dopamine receptors. This could lead to modulation of signaling pathways associated with neuroprotection and anti-inflammatory responses.
Case Study 1: Anti-inflammatory Activity
A study explored the anti-inflammatory effects of various indole derivatives, including this compound. The results indicated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Mechanistic investigations revealed that it activated caspase pathways while inhibiting cell proliferation markers such as cyclin D1.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 1-ethyl-2-methyl-5-{[(4-methylphenoxy)acetyl]oxy}-1H-indole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Begin with a substituted indole core (e.g., 3-carboxylate derivative). Introduce the 1-ethyl and 2-methyl groups via alkylation using ethyl iodide or methyl iodide under basic conditions (e.g., NaH in DMF) .
- Step 2 : Functionalize the 5-position via esterification. React the hydroxyl group (if present) with (4-methylphenoxy)acetyl chloride in dichloromethane or toluene, using a base like pyridine to scavenge HCl .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (reflux at 80–110°C) and reaction time (3–5 hours) to maximize yield. Purify via recrystallization (e.g., DMF/acetic acid mixture) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., indole protons at δ 7.0–8.5 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., expected [M+H] for CHNO).
- X-ray Crystallography : If single crystals are obtained, compare bond lengths/angles with similar indole derivatives (e.g., 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile ).
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 1, 3, and 7 days. Calculate half-life using first-order kinetics .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature under nitrogen atmosphere .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the acetyloxy group at the 5-position during derivatization?
- Methodology :
- Kinetic Studies : Compare reaction rates of acetyloxy vs. benzoyloxy derivatives under identical conditions. Use -labeling to track acyl transfer pathways .
- DFT Calculations : Model the electronic environment of the 5-position using Gaussian software. Calculate LUMO energy to predict nucleophilic attack susceptibility .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Validate with crystallographic data from related indole-carboxylates .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Analyze splitting changes at 25°C vs. −40°C to identify dynamic effects (e.g., hindered rotation of the 4-methylphenoxy group) .
- 2D NMR (COSY, NOESY) : Assign coupling networks and confirm spatial proximity of substituents .
Q. How does steric hindrance from the 1-ethyl and 2-methyl groups influence regioselectivity in further functionalization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
